Enhanced Binding Affinity for USP5 ZnF-UBD vs. Shorter Chain Analog
2-(4-oxoquinazolin-3(4H)-yl)propanoic acid demonstrates a significantly higher binding affinity for the USP5 zinc-finger ubiquitin-binding domain (ZnF-UBD) compared to its direct structural analog, (4-oxoquinazolin-3(4H)-yl)acetic acid [1][2].
| Evidence Dimension | Binding Affinity (Kd) to USP5 ZnF-UBD |
|---|---|
| Target Compound Data | 60,000 nM (60 µM) |
| Comparator Or Baseline | (4-oxoquinazolin-3(4H)-yl)acetic acid (KKG): 220,000 nM (220 µM) |
| Quantified Difference | ~3.7-fold higher affinity (220 µM / 60 µM) |
| Conditions | Surface Plasmon Resonance (SPR) assay. Data derived from BindingDB annotations for PDB entries 6P9G and 6NFT. |
Why This Matters
For researchers developing chemical probes for USP5, this compound provides a >3-fold improvement in target engagement compared to the closest available analog, enabling more robust dose-response studies and clearer phenotypic outcomes.
- [1] Zhang Group. BioLiP2: Structure of PDB 6p9g Chain A Binding Site BS02. Binding affinity: BindingDB: Kd=60000nM. 2025. View Source
- [2] Zhang Group. BioLiP2: Structure of PDB 6nft Chain A Binding Site BS02. Binding affinity: BindingDB: Kd=220000nM. 2025. View Source
